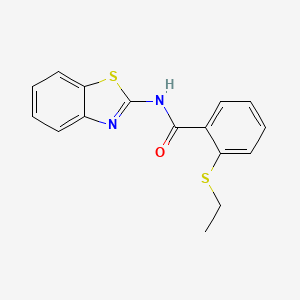

N-(1,3-benzothiazol-2-yl)-2-ethylsulfanylbenzamide

Übersicht

Beschreibung

Benzothiazole is a bicyclic compound that is part of many synthetic and natural products . It’s an important scaffold in medicinal chemistry and is associated with diverse biological activities .

Synthesis Analysis

Benzothiazoles can be synthesized through various pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .

Molecular Structure Analysis

A structural study has been carried out on N-(1,3-benzothiazol-2-yl)-4-(halogenobenzenesulfonyl)-hydrazides . Single-crystal X-ray diffraction, Hirshfeld surface analysis, and PIXEL calculations were conducted .

Chemical Reactions Analysis

Benzothiazoles can undergo various chemical reactions. For example, a visible light mediated synthesis of benzothiazoles from 2-aminothiophenol and aldehydes has been reported .

Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined by various methods such as FTIR, 1H-NMR, 13C-NMR and HRMS spectral data .

Wirkmechanismus

Target of Action

The primary target of N-(1,3-Benzothiazol-2-yl)-2-(Ethylsulfanyl)Benzamide is N-Myristoyltransferase (NMT) . NMT is a key enzyme involved in the post-translational modification of proteins and has been identified as a new target for the development of novel antifungal agents .

Mode of Action

N-(1,3-Benzothiazol-2-yl)-2-(Ethylsulfanyl)Benzamide acts as a potent inhibitor of NMT . By inhibiting NMT, it disrupts the normal function of the enzyme, leading to a disruption in the post-translational modification of proteins. This disruption can lead to a variety of downstream effects, including the inhibition of fungal growth .

Biochemical Pathways

The inhibition of NMT affects the myristoylation pathway , a critical process for protein function and localization . Myristoylation involves the addition of a myristoyl group to the N-terminal glycine of a protein, which is crucial for protein-protein interactions and membrane association. By inhibiting NMT, N-(1,3-Benzothiazol-2-yl)-2-(Ethylsulfanyl)Benzamide disrupts these processes, leading to a broad antifungal effect .

Result of Action

The result of N-(1,3-Benzothiazol-2-yl)-2-(Ethylsulfanyl)Benzamide’s action is the inhibition of fungal growth. It has shown good inhibitory activity against a wide range of fungal pathogens, including systemic fungi and dermatophytes . Its antifungal activity against Cryptococcus neoformans and Candida glabrata was higher than that of fluconazole .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-(1,3-benzothiazol-2-yl)-2-ethylsulfanylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2OS2/c1-2-20-13-9-5-3-7-11(13)15(19)18-16-17-12-8-4-6-10-14(12)21-16/h3-10H,2H2,1H3,(H,17,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUFZPSYDCQHKRA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=CC=CC=C1C(=O)NC2=NC3=CC=CC=C3S2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

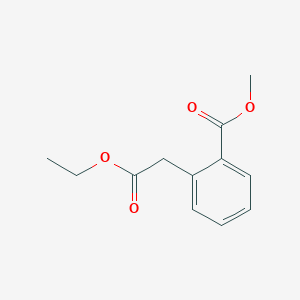

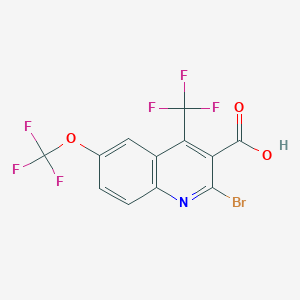

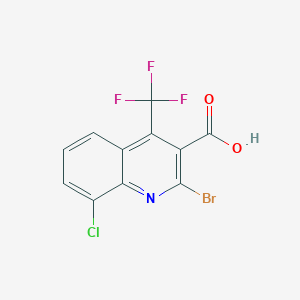

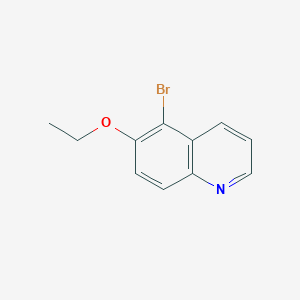

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(2-Bromophenyl)methyl]butanoic acid](/img/structure/B3277561.png)

![Propanoic acid, 3-[(3-hydroxypropyl)dithio]-](/img/structure/B3277656.png)